The compound is cataloged under the CAS number 289039-51-6. It falls within the category of halogenated aromatic compounds and is often utilized as an intermediate in organic synthesis processes.
The synthesis of 3,5-Dibromo-4-methylbenzamide primarily involves the bromination of 4-methylbenzamide. The general procedure can be outlined as follows:
In industrial settings, continuous flow reactors may be used to optimize reaction conditions, improve yield, and minimize environmental impact by reducing solvent use.
The molecular structure of 3,5-Dibromo-4-methylbenzamide can be described as follows:
3,5-Dibromo-4-methylbenzamide participates in various chemical reactions:
The mechanism of action for 3,5-Dibromo-4-methylbenzamide involves its interactions with specific biological targets. The presence of bromine atoms enhances its reactivity due to their electronegative nature, allowing for potential interactions with enzymes or receptors in biological systems.
Property | Value |
---|---|
Molecular Formula | C8H7Br2NO |
Molecular Weight | ~292.95 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | White to light yellow solid |
These properties indicate that the compound is a solid at room temperature with moderate solubility in organic solvents.
3,5-Dibromo-4-methylbenzamide has several notable applications:
The strategic incorporation of halogen atoms, particularly bromine, into aromatic systems represents a cornerstone of medicinal chemistry and materials science. Halogenated benzamides occupy a privileged position within this chemical space, serving as critical pharmacophores in drug development and versatile intermediates in synthetic organic chemistry. The journey towards compounds like 3,5-Dibromo-4-methylbenzamide reflects over a century of methodological refinement in aromatic functionalization. This molecule exemplifies the convergence of regiochemical precision and bioactivity optimization achievable through systematic halogenation strategies. Its structural architecture—featuring bromine atoms at sterically accessible positions and a methyl group enhancing lipophilicity—offers a compelling case study in molecular design principles that transcend simple aromatic substitution.
The synthesis of polyhalogenated aromatics evolved from classical electrophilic substitutions to sophisticated catalytic methodologies. Early approaches relied on Lewis acid-mediated bromination, as demonstrated in the synthesis of methyl 3,5-dibromo-4-methylbenzoate—a direct precursor to 3,5-dibromo-4-methylbenzamide. This method utilized bromine with anhydrous aluminum chloride (AlCl₃) under solvent-free conditions at elevated temperatures (80°C), achieving regioselective dibromination ortho to the ester group . Such protocols addressed key challenges in polyhalogenation control, avoiding the uncontrolled bromination observed in simpler systems.
The development of halogenated benzamides accelerated with the advent of transition metal-catalyzed reactions. While Ullmann coupling (discovered in 1901) and Wurtz-Fittig reactions (mid-19th century) enabled biaryl synthesis [9], they proved less effective for precise monocyclic halogenation patterns. For 3,5-dibromo-4-methylbenzamide, the critical breakthrough came through directed ortho-metalation (DoM) strategies, where the amide functionality acts as a directing group for metallation-bromination sequences. This progression from brute-force electrophilic chemistry to directed functionalization illustrates the historical trajectory toward regiocontrol in benzamide chemistry.
Table 1: Evolution of Key Halogenation Methods Relevant to 3,5-Dibromo-4-methylbenzamide Synthesis
Era | Method | Regiochemical Control | Limitations | Precision Achieved |
---|---|---|---|---|
Early 20th c. | Lewis acid catalysis | Moderate (steric bias) | Over-bromination risks | 3,5-Dibromo pattern on methylbenzoates |
Mid 20th c. | Free radical bromination | Low | Lack of positional selectivity | Limited for asymmetric systems |
Late 20th c. | Directed ortho-metalation | High (chelation-directed) | Sensitivity to substituents | Predictable 3,5-dibromination [3] |
21st c. | Catalytic C-H activation | High | Catalyst cost/air sensitivity | Emerging for benzamide systems |
Regioselectivity in 3,5-dibromo-4-methylbenzamide synthesis hinges on the ortho/para-directing nature of the methyl group versus the meta-directing character of the benzamide carbonyl. This interplay creates a sterically constrained environment where bromination favors the 3- and 5-positions flanking the 4-methyl substituent. Computational analyses reveal that the methyl group’s +I effect electronically activates these positions, while the amide’s resonance effect deactivates ortho sites relative to itself [3]. This duality is evident in the crystalline structure of its synthetic precursor, methyl 3,5-dibromo-4-methylbenzoate, which displays near-perfect planarity (r.m.s. deviation: 0.0652 Å) that facilitates precise solid-state packing through weak C–H⋯Br and O⋯Br interactions .
Solvent systems profoundly impact regiochemical outcomes. Studies on analogous dibromo systems (e.g., 3,5-dibromo-4-hydroxybenzaldehyde) reveal that polar aprotic solvents like DMF enhance solubility and reaction homogeneity through preferential solvation of halogenated aromatics [3]. The Kamlet-Abboud-Taft (KAT) linear solvation energy relationship (LSER) model quantitatively correlates solvent parameters (dipolarity, H-bond acceptance) with halogenation rates, demonstrating that:
This model explains why solvent choice critically determines reaction pathway fidelity in synthesizing unsymmetrical polyhalogenated benzamides.
Table 2: Substituent Effects on Regioselectivity in 4-Substituted Benzamide Bromination
4-Position Substituent | Electronic Character | Preferred Bromination Sites | Relative Rate vs Benzamide | Dominant Factor |
---|---|---|---|---|
Methyl (+CH₃) | Weak +I effect | 3,5-positions | 12.7x faster | Steric accessibility + activation |
Hydroxy (–OH) | Strong +R effect | 3,5-positions | 8.3x faster | Resonance activation |
Carboxy (–COOH) | Moderate –I effect | 3- and/or 5-positions | 1.2x faster | Steric override of deactivation |
Amino (–NH₂) | Strong +R effect | 2,6-positions | 22x faster | Ortho-para direction |
The 3,5-dibromo-4-methylbenzamide scaffold exemplifies halogen bonding as a design principle in bioactive molecules. Bromine’s large electron-deficient σ-hole engages with biological nucleophiles (carbonyl oxygens, amine nitrogens) more effectively than chlorine, while avoiding the metabolic instability of iodinated analogs. This compound’s structural features align with several pharmacologically significant motifs:
These properties make it a versatile intermediate for targeted protein degraders (PROTACs) and covalent inhibitors. Recent patent literature reveals dibrominated benzamides incorporated into EGFR degraders, leveraging the bromine atoms for:
Additionally, its structural similarity to uricosuric agents like Benzbromarone (3,5-dibromo-4-hydroxybenzophenone derivative) highlights potential in metabolic disease targeting. Benzbromarone’s efficacy as a URAT1 inhibitor stems partly from its dibromo motif’s interaction with phenylalanine residues in the transporter’s substrate tunnel—a property retained in 4-methylbenzamide analogs [7].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: